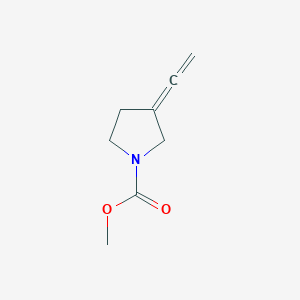

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride involves several key steps, including the condensation, cyclization, and hydrolysis reactions. These processes are carefully designed to ensure the high purity and yield of the final product. Studies have shown various methods to synthesize related thiophene derivatives, highlighting the importance of reaction conditions and catalysts in achieving desired outcomes (Zhou Bang-chan, 2014).

Molecular Structure Analysis

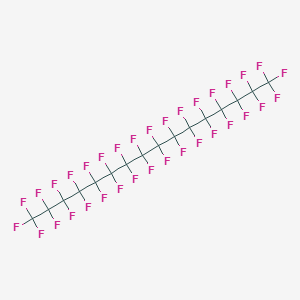

The molecular structure of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride has been elucidated through single-crystal X-ray structural analysis. This analysis reveals the planarity of the thiophene rings and their conformations in solid state, providing insight into the electrostatic stabilization and steric hindrance effects within the molecule (M. Pomerantz, A. Amarasekara, H. V. Rasika Dias, 2002).

Chemical Reactions and Properties

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride participates in various chemical reactions, including nucleophilic substitution and cycloadditions, which are fundamental for the synthesis of complex organic molecules. Its reactivity is influenced by its molecular structure, particularly the electron-rich thiophene ring and the functional groups attached to it (A. Mugnoli, C. Dell'erba, G. Guanti, M. Novi, 1980).

Physical Properties Analysis

The physical properties of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. These properties are determined by its molecular structure and can be influenced by factors such as purity and the presence of solvents or impurities.

Chemical Properties Analysis

The chemical properties of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, including its acidity, basicity, and reactivity towards different reagents, play a significant role in its applications. Studies have explored its interactions with other chemical compounds, shedding light on its potential as a building block for synthesizing novel organic compounds (T. Chou, Chung‐Ying Tsai, 1991).

Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives : The synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, related to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, is efficient for studying impurities in clevidipine butyrate, a medication used in treating hypertension (Zhou Bang-chan, 2014).

Polymer Synthesis : An efficient route to synthesize dimethyl thiophene-3,4-dicarboxylate from maleic anhydride has been developed. This compound serves as a precursor for synthesizing benzodithiophene and thienopyrroledione derivatives, important in low band gap polymers (Vinay S. Kadam, Arun L. Patel, Sanjio S. Zade, 2016).

Heterocyclic Syntheses : Dimethyl allene-1,3-dicarboxylate, a related compound, is excellent for synthesizing various bicyclic and tricyclic compounds with ester side-chains (G. Doad et al., 1988).

Organic Electronics and Photovoltaics : Compounds like 3,4-hydroxymethyl-ethylenedioxythiophene and 2,3-di-t-butylthiophene, synthesized using similar methods, have potential applications in organic electronics and photovoltaics (Shen Yong-jia, 2010; J. Nakayama et al., 1990).

Polymer Research : Novel synthetic methodologies have been developed for substituting 2-amino-5-chlorothiophenes, serving as important building blocks in polymer research (Zita Puterová et al., 2008).

Dyeing Polyester Fibres : Novel heterocyclic disperse dyes with thiophene moiety have shown good performance in dyeing polyester fibers, resulting in various colors although with poor photostability (O. Iyun et al., 2015).

Pharmacological Research Tool : Compounds like AC-7954, a highly selective nonpeptidic agonist of the GPR14/urotensin-II receptor, derived from similar synthetic processes, offer potential as pharmacological research tools and drug leads (G. Croston et al., 2002).

Safety And Hazards

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIFGMAGNDLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384571 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

CAS RN |

121071-71-4 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)